Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate
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Description
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate, also known as Ivermectin, is a medication that is used to treat parasitic infections caused by roundworms, threadworms, and other parasites. It was first discovered in 1975 and has since become an essential medication in the treatment of parasitic infections.
Scientific Research Applications
Crystal Structure Analysis
Research has shown the importance of tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate in understanding crystal structures, particularly through the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. These studies reveal how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the compound's utility in crystallography and molecular architecture (Baillargeon et al., 2017).
Organic Synthesis Techniques
The compound plays a crucial role in organic synthesis, particularly in the generation of α-aminated methyllithium via DTBB-catalyzed lithiation of N-(chloromethyl) carbamate. This process enables the creation of functionalized carbamates, demonstrating the compound's significance in synthetic chemistry (Ortiz, Guijarro, & Yus, 1999).
Development of New Chemical Reactions
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate is instrumental in developing new chemical reactions, such as the synthesis and reactions of silyl carbamates. This includes the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's role in advancing chemical reaction methodologies (Sakaitani & Ohfune, 1990).
properties
IUPAC Name |
tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4/c1-13(2,3)19-12(16)15-8-6-7-9(17-4)11(18-5)10(8)14/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKGRHIOHQCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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